molecular formula C15H15NO B15218653 1-(2-(o-Tolylamino)phenyl)ethan-1-one

1-(2-(o-Tolylamino)phenyl)ethan-1-one

Cat. No.: B15218653
M. Wt: 225.28 g/mol
InChI Key: YWWFLOCICWCWPS-UHFFFAOYSA-N
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Description

1-(2-(o-Tolylamino)phenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl ring substituted with an o-tolylamino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(o-Tolylamino)phenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of o-toluidine with acetophenone under acidic conditions to form the desired product. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow reactors to optimize the reaction conditions and increase yield. The use of eco-friendly catalysts and solvents is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-(o-Tolylamino)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(2-(o-Tolylamino)phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(o-Tolylamino)phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-2-(phenylamino)ethan-1-one: Similar structure but with different substituents on the aromatic ring.

    1-(4-((2-Chlorophenyl)thio)phenyl)ethan-1-one: Contains a thioether group instead of an amino group.

Uniqueness

1-(2-(o-Tolylamino)phenyl)ethan-1-one is unique due to the presence of the o-tolylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

1-[2-(2-methylanilino)phenyl]ethanone

InChI

InChI=1S/C15H15NO/c1-11-7-3-5-9-14(11)16-15-10-6-4-8-13(15)12(2)17/h3-10,16H,1-2H3

InChI Key

YWWFLOCICWCWPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC=CC=C2C(=O)C

Origin of Product

United States

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